molecular formula C8H7ClO4S B1582680 Methyl 3-(chlorosulfonyl)benzoate CAS No. 63555-50-0

Methyl 3-(chlorosulfonyl)benzoate

Cat. No.: B1582680
CAS No.: 63555-50-0
M. Wt: 234.66 g/mol
InChI Key: SQIBNKUEUWGZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name methyl 3-(chlorosulfonyl)benzoate is derived from the parent structure benzoic acid, where:

  • A methoxycarbonyl group (-COOCH₃) is attached to the benzene ring at position 1.
  • A chlorosulfonyl group (-SO₂Cl) is positioned at the meta (3rd) carbon relative to the ester functional group.

The numbering prioritizes the ester group, ensuring the chlorosulfonyl substituent occupies the third position (Figure 1). This contrasts with ortho (2nd) and para (4th) isomers, which exhibit distinct physicochemical properties due to spatial and electronic effects.

Table 1: Isomeric Variants of Methyl (Chlorosulfonyl)Benzoate

Isomer IUPAC Name CAS Number
Ortho Methyl 2-(chlorosulfonyl)benzoate 26638-43-7
Meta This compound 63555-50-0
Para Methyl 4-(chlorosulfonyl)benzoate 69812-51-7

Isomeric differentiation is critical for predicting reactivity. For example, steric hindrance in the ortho isomer limits nucleophilic substitution efficiency compared to the meta and para analogs.

Crystallographic Structure Determination via X-Ray Diffraction

While direct X-ray diffraction (XRD) data for this compound is not explicitly reported, structural insights can be inferred from related compounds. XRD analysis typically involves:

  • Sample Preparation : Crystallization from inert solvents (e.g., dichloromethane).
  • Data Collection : Monochromatic X-rays (λ ≈ 1.5418 Å) diffracted by crystalline lattices.
  • Structure Refinement : Software-driven modeling of electron density maps to resolve bond lengths and angles.

For example, methyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS 668261-21-0), a structurally analogous compound, forms helical chains via O–H⋯O hydrogen bonds, as revealed by XRD. This suggests that the meta-substituted chlorosulfonyl group in this compound may similarly influence packing efficiency and intermolecular interactions.

Hypothetical XRD Parameters (Based on Analogous Structures):

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2 Å, b = 10.5 Å, c = 12.3 Å
Bond Length (S=O) 1.43 Å

Comparative Analysis of Substituent Effects in Ortho/Meta/Para Isomers

The position of the chlorosulfonyl group significantly alters electronic and steric properties:

Electronic Effects
  • Meta Isomer : The electron-withdrawing chlorosulfonyl group at position 3 reduces electron density at the ester carbonyl, enhancing electrophilicity.
  • Para Isomer : Conjugation between the sulfonyl and ester groups stabilizes resonance structures, moderating reactivity compared to the meta isomer.
  • Ortho Isomer : Steric clash between the sulfonyl and ester groups destabilizes the planar conformation, reducing resonance stabilization.
Thermal Stability
  • Ortho : Lower melting point (62–63°C) due to disrupted packing.
  • Meta/Para : Higher thermal stability inferred from synthetic utility in high-temperature reactions.

Table 2: Substituent Effects on Reactivity

Isomer Electrophilicity Resonance Stabilization Steric Hindrance
Ortho Moderate Low High
Meta High Moderate Low
Para Moderate High Low

For instance, the meta isomer’s balanced electronic profile makes it a preferred intermediate in Suzuki-Miyaura cross-coupling reactions, whereas the para isomer’s resonance stability favors electrophilic aromatic substitution.

Properties

IUPAC Name

methyl 3-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBNKUEUWGZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069935
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63555-50-0
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63555-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063555500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(chlorosulphonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of methyl 3-(chlorosulfonyl)benzoate primarily involves the introduction of the chlorosulfonyl functional group onto a methyl benzoate derivative. Two main preparative strategies are commonly reported:

  • Direct chlorosulfonation of methyl 3-aminobenzoate or methyl benzoate derivatives.
  • Multi-step diazotization followed by sulfonation and chlorination reactions starting from amino-substituted precursors.

Direct Chlorosulfonation Method

Overview:

This method involves the reaction of methyl 3-aminobenzoate with chlorosulfonic acid in the presence of a solvent such as acetic acid. The chlorosulfonic acid serves as both the sulfonating and chlorinating agent, introducing the chlorosulfonyl group onto the aromatic ring.

Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: Typically maintained at low temperatures (around 0–25 °C) to control reactivity and avoid side reactions.
  • Reaction time: Variable, depending on scale and temperature control.

Advantages:

  • Simplicity of the reaction setup.
  • Direct introduction of the chlorosulfonyl group.
  • Suitable for scale-up in industrial reactors with precise temperature control.

Industrial Production Notes:

Large-scale production often employs continuous flow reactors to enhance efficiency and yield, allowing better control over exothermicity and reaction kinetics.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Conditions Temperature Range (°C) Yield (%) Notes
Direct Chlorosulfonation Methyl 3-aminobenzoate Chlorosulfonic acid, acetic acid solvent 0–25 Not specified (generally good) Simple, scalable, industrially used
Diazotization-Sulfonation-Chlorination (Patent CN101786972A) 2-Amino-3-methylbenzoate Sodium nitrite, HCl, sulfurous gas, cupric chloride, acetic acid -10 to 25 78 Multi-step, controlled, higher yield
Older multi-step methods (less preferred) Various including dimethyl sulfide Complex steps, expensive reagents Variable <52 Low yield, costly, less industrially suitable

Research Findings and Industrial Considerations

  • The patented diazotization-sulfonation-chlorination method offers a balance between yield and cost, making it suitable for industrial production despite the multi-step nature.
  • Direct chlorosulfonation remains a straightforward approach, especially when using methyl 3-aminobenzoate as the substrate, but requires careful temperature control to avoid side reactions.
  • Continuous flow reactors and controlled addition of reagents improve safety and reproducibility in industrial setups.
  • The choice of solvent (commonly acetic acid) and temperature control are critical for optimizing selectivity and yield.
  • Extraction and purification steps typically involve dichloromethane or similar solvents, followed by washing and drying to isolate the pure product.

Summary and Recommendations

This compound can be efficiently prepared via two main synthetic routes:

  • Direct chlorosulfonation of methyl 3-aminobenzoate with chlorosulfonic acid in acetic acid solvent at low temperatures is a practical and industrially viable method.
  • Diazotization followed by sulfonating chlorination using sulfurous gas and cupric chloride catalyst under controlled temperatures provides higher yields and cost advantages, suitable for industrial scale despite the complexity.

For industrial applications, the choice between these methods depends on raw material availability, cost constraints, desired purity, and production scale. The diazotization-sulfonation-chlorination method currently represents a leading approach for high-yield production with manageable costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 3-(chlorosulfonyl)benzoate serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of sulfonamide derivatives. Its chlorosulfonyl group makes it a valuable reagent for introducing sulfonyl functionalities into other organic molecules.

Synthesis of Sulfonamides

The compound can be utilized to synthesize sulfonamide drugs, which are essential in treating bacterial infections. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride moiety of this compound, leading to the formation of sulfonamides with diverse biological activities .

Case Study: Triazole Formation

A recent study demonstrated the use of this compound in the rapid formation of triazole derivatives through reactions with azides. The conversion rates were significantly higher compared to other reagents, showcasing its efficiency in synthetic applications .

Pharmaceutical Applications

This compound is also recognized for its role in pharmaceutical development, particularly as a precursor for various therapeutic agents.

Anticancer Agents

Research has indicated that derivatives of this compound can modulate E3 ligases, which play a crucial role in protein degradation pathways associated with cancers like Multiple Myeloma. By altering the activity of these ligases, compounds derived from this compound may enhance therapeutic efficacy against such malignancies .

Case Study: E3 Ligase Modulation

In a study focused on Multiple Myeloma treatment, this compound was utilized to develop compounds that effectively interact with Cereblon (CRBN), an E3 ligase component. The findings suggest potential pathways for enhancing drug responses through targeted protein degradation mechanisms .

Agrochemical Applications

The compound is also significant in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides.

Herbicide Production

This compound is used in the synthesis of sulfonylurea herbicides, which are known for their high efficiency and low application rates. These herbicides target specific plant enzymes involved in amino acid synthesis, providing effective weed control with minimal environmental impact .

Case Study: Triflusulfuron-methyl Synthesis

A notable application includes its role as an intermediate in producing triflusulfuron-methyl, a widely used sulfonylurea herbicide. The synthesis process involves straightforward reactions that yield high purity and efficiency, making it suitable for industrial production .

Summary Table of Applications

Application AreaSpecific UseExample Compounds/Processes
Organic SynthesisSynthesis of sulfonamidesVarious sulfonamide drugs
PharmaceuticalAnticancer agentsModulators for E3 ligases
AgrochemicalsHerbicide productionTriflusulfuron-methyl

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)benzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various sulfonyl derivatives. The compound’s reactivity is attributed to the electron-withdrawing nature of the chlorosulfonyl group, which makes the sulfur atom highly electrophilic .

Comparison with Similar Compounds

  • Methyl 3-(chlorosulfonyl)methylbenzoate
  • Methyl 3-chloro-2-(chlorosulfonyl)benzoate

Comparison: Methyl 3-(chlorosulfonyl)benzoate is unique due to the position of the chlorosulfonyl group on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound has a distinct reactivity profile, making it suitable for specific synthetic applications .

Biological Activity

Methyl 3-(chlorosulfonyl)benzoate, a synthetic organic compound with the molecular formula C8H7ClO4SC_8H_7ClO_4S and a molecular weight of approximately 234.66 g/mol, has garnered interest in various fields due to its unique biological activities. This article will explore its biological activity, potential applications, and relevant research findings.

This compound features a benzoate structure with a chlorosulfonyl group that significantly enhances its electrophilic character. The presence of electron-withdrawing groups such as chlorine and the chlorosulfonyl moiety increases its reactivity, making it a valuable intermediate in chemical syntheses and a candidate for biological applications.

PropertyValue
Molecular FormulaC8H7ClO4SC_8H_7ClO_4S
Molecular Weight234.66 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point345.6 ± 25.0 °C
Flash Point162.8 ± 23.2 °C

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The highly reactive chlorosulfonyl group can form covalent bonds with nucleophilic sites in these macromolecules, potentially leading to:

  • Inhibition of Enzymatic Activity: By modifying enzyme active sites, this compound may inhibit their function, which could be useful in drug design.
  • Interference with Cellular Processes: The compound's reactivity may disrupt normal cellular functions, making it a candidate for further investigation in cancer research and other therapeutic areas.

Toxicological Profile

The safety data indicates that this compound can be harmful if inhaled or if it comes into contact with skin or eyes. Symptoms may include inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness . Therefore, handling precautions are essential when working with this compound.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Enzyme Inhibition Studies:
    • This compound has been shown to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), suggesting potential interactions that could affect drug metabolism .
  • Cellular Interaction Studies:
    • Research indicates that the compound can alter protein function through covalent modification, which may lead to changes in cellular signaling pathways .
  • Comparative Studies:
    • Comparisons with structurally similar compounds reveal that this compound exhibits unique reactivity profiles due to its specific substitution pattern. For instance:
    Compound NameKey FeaturesUnique Aspects
    Methyl 2,4-dichlorobenzoateLacks chlorosulfonyl group; less reactiveMore stable due to fewer electron-withdrawing groups
    Methyl 2-chlorosulfonylbenzoateContains a sulfonyl group but fewer chlorinesDifferent reactivity profile due to substitution pattern

Case Study 1: Antitumor Potential

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an antitumor agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with human liver enzymes involved in drug metabolism. The findings demonstrated that this compound could serve as a selective inhibitor for CYP1A2, impacting the pharmacokinetics of co-administered drugs.

Q & A

Q. What are the established synthetic routes for Methyl 3-(chlorosulfonyl)benzoate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via sulfonation of methyl benzoate derivatives. A common method involves reacting methyl 3-aminobenzoate with chlorosulfonic acid under controlled conditions. For example, ethyl analogs (e.g., ethyl 3-(chlorosulfonyl)benzoate) are prepared by adding chlorosulfonic acid to the ester in dichloromethane at 0°C, followed by gradual warming to room temperature . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during sulfonation minimizes side reactions.
  • Solvent selection : Dichloromethane or chloroform is preferred for their inertness and ability to dissolve intermediates.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy : The methyl ester group appears as a singlet at ~3.9 ppm (¹H NMR), while aromatic protons resonate between 7.5–8.5 ppm. The sulfonyl chloride group influences splitting patterns due to electronegativity .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 264.68 for C₉H₉ClO₅S) confirm molecular weight, with fragmentation patterns revealing loss of Cl or SO₂ groups .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures purity (>97%) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

The compound’s reactive sulfonyl chloride group enables nucleophilic substitution, forming sulfonamides or sulfonate esters. For instance, it is used to synthesize bioactive molecules like antipsychotic benzisoxazoles or enzyme inhibitors by coupling with amines or thiols . Its methyl ester group enhances solubility in organic media, facilitating reactions under mild conditions .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhaling toxic vapors (e.g., SO₂ or HCl byproducts).
  • Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonation of methyl benzoate derivatives to form this compound?

The sulfonation proceeds via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) generates a reactive sulfonyl chloride intermediate, which attacks the meta position of the methyl benzoate ring due to steric and electronic effects of the ester group. Density functional theory (DFT) studies suggest that the electron-withdrawing ester directs sulfonation to the less hindered meta position, minimizing ortho/para competition .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

AI-driven tools (e.g., retrosynthesis platforms) analyze reaction databases to propose viable routes. For example:

  • One-step coupling : Predicting nucleophilic partners (e.g., amines) for sulfonamide formation.
  • Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to stabilize transition states .
    These models prioritize routes with high atom economy and minimal side products .

Q. What experimental strategies resolve contradictions in reported yields for this compound synthesis?

Discrepancies arise from varying:

  • Reagent ratios : Excess chlorosulfonic acid (1.2–1.5 eq.) improves conversion but risks over-sulfonation.
  • Workup methods : Hexane washing vs. column chromatography affects recovery (reported yields: 54–81%) .
    Robust protocols standardize reaction monitoring (e.g., TLC) and isolate intermediates before quenching.

Q. How does the chlorosulfonyl group influence the compound’s biological activity in drug discovery?

The sulfonyl chloride acts as a reactive handle for covalent inhibition. For example, it forms stable sulfonamide bonds with lysine residues in enzyme active sites, as seen in protease inhibitors. Comparative studies with bromo or nitro analogs show chlorine’s optimal balance of electronegativity and steric bulk for target engagement .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Exothermic reactions : Use jacketed reactors with precise temperature control (-5–0°C).
  • Byproduct management : Neutralize HCl/SO₂ emissions with NaOH scrubbers.
  • Crystallization scalability : Switch from batch to continuous-flow recrystallization for uniform particle size .

Q. How do substituents (e.g., bromo vs. chloro) on the benzoate ring alter the compound’s reactivity and applications?

  • Bromo substituents (e.g., Methyl 4-bromo-3-(chlorosulfonyl)benzoate) enhance electrophilicity, favoring Suzuki couplings for biaryl synthesis.
  • Chloro groups improve leaving-group ability in nucleophilic aromatic substitution.
    Comparative kinetic studies show bromo derivatives react 2–3× faster in cross-couplings but require higher catalyst loadings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.